Methyl 4-amino-3-iodobenzoate
Overview
Description
Methyl 4-amino-3-iodobenzoate is an organic compound with the molecular formula C8H8INO2. It is a benzoate ester, characterized by the presence of an amino group at the fourth position and an iodine atom at the third position on the benzene ring.
Mechanism of Action
Target of Action
Methyl 4-amino-3-iodobenzoate primarily targets the respiratory system . The compound’s interaction with this system can lead to specific physiological responses, which are crucial in understanding its overall effect on the body.
Mode of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of various products . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the physiological state of the system.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely a result of the compound’s interaction with its primary target, the respiratory system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation can affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-aminobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions, such as the formation of amide bonds with carboxylic acids or esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Reagents such as carbodiimides or boronic acids in the presence of catalysts like palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or other substituted benzoates.
Coupling Reactions: Products include amides, esters, or other coupled derivatives.
Oxidation and Reduction Reactions: Products include nitrobenzoates, hydroxylbenzoates, or aminobenzoates.
Scientific Research Applications
Methyl 4-amino-3-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is employed in the synthesis of herbicides, insecticides, and fungicides.
Dyestuffs: The compound is used in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 3-amino-4-iodobenzoate: Has the amino group at the third position and iodine at the fourth, leading to different reactivity and applications.
Methyl 4-iodobenzoate: Lacks the amino group, affecting its ability to participate in coupling reactions.
Uniqueness: Methyl 4-amino-3-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVFVTVXSKAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399364 | |
Record name | Methyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-49-1 | |
Record name | Methyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-amino-3-iodobenzoate in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing benzoannulated heterocycles. Its structure, containing both an iodine atom and an amine group, allows for diverse chemical modifications. [, ]
Q2: Can you provide an example of how this compound is utilized in the synthesis of natural products?
A: One study demonstrates the use of this compound in synthesizing various carbazole alkaloids. This involves a two-step process: a copper-catalyzed N-arylation with boronic acids, followed by a palladium-catalyzed intramolecular C–H arylation. This method enabled the successful synthesis of natural carbazole alkaloids like clausine C, clausine H, clausine L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine. []
Q3: How is ring-closing metathesis employed in conjunction with this compound?
A: Researchers have successfully utilized this compound as a starting material to synthesize nitrogen-containing benzoannulated eight- and nine-membered heterocycles. The key step in this synthesis involves ring-closing metathesis, highlighting the compound's versatility in constructing complex cyclic structures. []
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